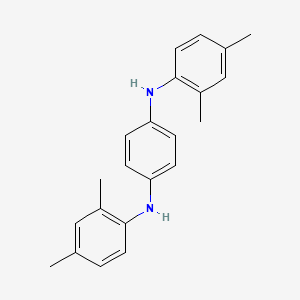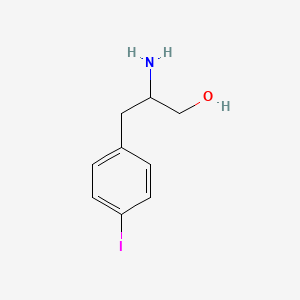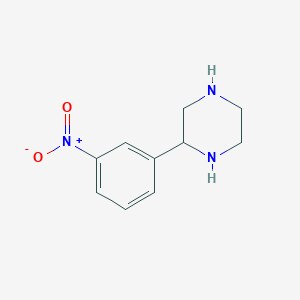
2-(3-Nitrophenyl)piperazine
Übersicht
Beschreibung
2-(3-Nitrophenyl)piperazine is a compound that is structurally related to various pharmaceutical intermediates, as evidenced by the research on similar compounds. Although the provided papers do not directly discuss 2-(3-Nitrophenyl)piperazine, they do provide insights into the synthesis, molecular structure, and properties of closely related piperazine derivatives. These compounds are typically synthesized through multi-step reactions involving alkylation, acidulation, reduction of nitro groups, and other transformations .
Synthesis Analysis
The synthesis of piperazine derivatives often begins with nitro-substituted benzene compounds, which are then reacted with piperazine. For instance, 1-(2,3-dichlorophenyl)piperazine is synthesized from 2,3-dichloronitrobenzene through a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with yields ranging from 48.2% to 53.3% . These studies highlight the factors influencing each step of the synthesis, which are crucial for optimizing the yield and purity of the final product.
Molecular Structure Analysis
The molecular structures of piperazine derivatives are confirmed using techniques such as IR spectroscopy and 1H-NMR . For example, the structure of 1-(2-nitrophenyl)piperazine was characterized using NMR, FTIR, and Raman spectroscopy, and further analyzed using density functional theory (DFT) calculations . These studies provide detailed information on the conformation and orientation of functional groups in the piperazine ring system.
Chemical Reactions Analysis
The reactivity of piperazine derivatives is influenced by the substituents on the phenyl and piperazine rings. For instance, the presence of nitro groups can lead to the formation of various salts when co-crystallized with aromatic carboxylic acids . Additionally, the ligands in Ni(II) complexes involving piperazine derivatives demonstrate the ability of these compounds to form chelates with metal ions, which is significant for their potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as thermal stability and crystallography, are studied using techniques like X-ray crystallography, thermogravimetric analysis (TG-DTA), and differential scanning calorimetry (DSC) . These studies reveal the conformation of the piperazine rings, the angles between different planes in the molecule, and the types of intermolecular interactions that stabilize the crystal lattice. For example, 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine exhibits C–H···O hydrogen bonding and π-stacking interactions, which are important for the stability of its crystal structure .
Wissenschaftliche Forschungsanwendungen
1. Structural Characterization and Vibrational Analysis
2-(3-Nitrophenyl)piperazine and related compounds have been extensively studied for their structural properties. Using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Raman spectroscopy, and Density Functional Theory (DFT), researchers have characterized the conformational analysis, nuclear magnetic shielding tensors, and vibrational frequencies of these compounds. Such studies are crucial for understanding the molecular structure and properties of these compounds (Parlak & Alver, 2016).
2. Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of 2-(3-Nitrophenyl)piperazine derivatives. For example, research has been conducted to prepare new N-phenylpiperazines and evaluate their activity against various pathogens such as Staphylococcus aureus and mycobacteria strains. The findings indicate that certain derivatives demonstrate moderate effects against these pathogens, highlighting their potential in developing new antimicrobial drugs (Pospíšilová et al., 2019).
3. Anti-Cancer Activities
The anticancer potential of piperazine-derived molecules has been a significant area of research. Studies involving the synthesis of various piperazine derivatives and their interaction with DNA have been conducted to evaluate their anticancer properties. Molecular docking studies and binding affinity evaluations suggest strong anti-tumor effects of certain derivatives, such as 1,4-Bis(2-chloro-4-nitrophenyl)piperazine (Demirağ et al., 2022).
4. Analgesic and Anti-Inflammatory Properties
Research has also been conducted on the analgesic and anti-inflammatory activities of new Mannich bases of piperazine derivatives. These studies have revealed promising results, indicating the potential of these compounds in treating pain and inflammation (Köksal et al., 2007).
5. Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of various piperazine derivatives have been a key focus in scientific research. This includes the development of novel derivatives and their evaluation for various pharmacological activities, including antimicrobial and antiviral properties (Kumar et al., 2017).
Safety And Hazards
Safety measures for handling 2-(3-Nitrophenyl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Piperazines, including 2-(3-Nitrophenyl)piperazine, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . Future research may focus on further exploring the potential biological activities of these compounds and their applications in various industries .
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-12H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANTLKDSNLDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618683 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)piperazine | |
CAS RN |
65709-29-7 | |
| Record name | 2-(3-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



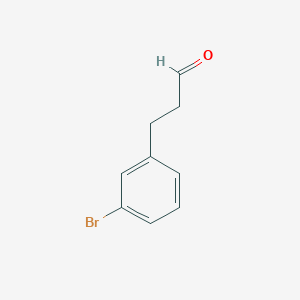
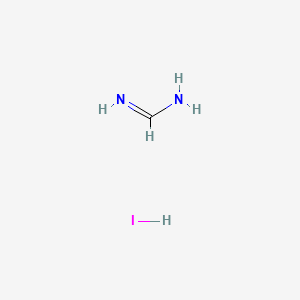
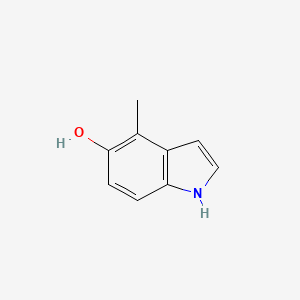
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
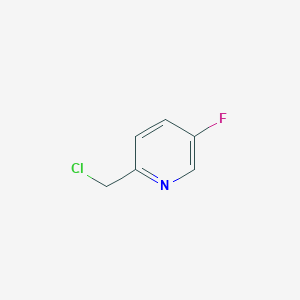
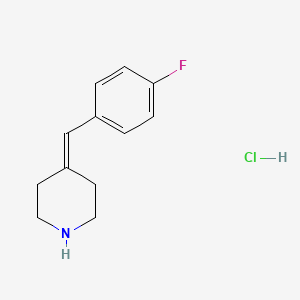
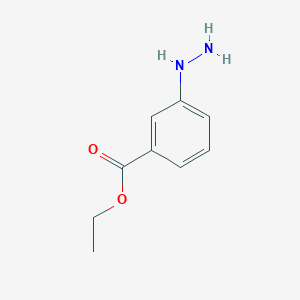
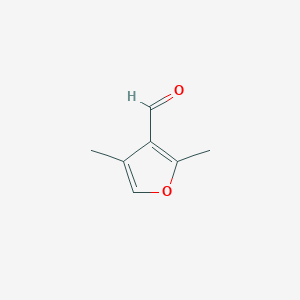
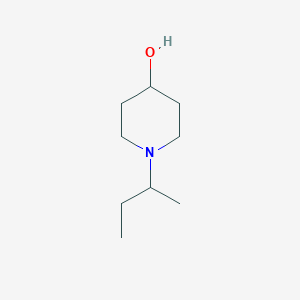
![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

